molecular formula C16H15ClO B1597046 3-Chloro-4'-n-propylbenzophenone CAS No. 64358-13-0

3-Chloro-4'-n-propylbenzophenone

Cat. No.: B1597046
CAS No.: 64358-13-0
M. Wt: 258.74 g/mol
InChI Key: YSSHSXYMACHHFY-UHFFFAOYSA-N
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Description

Overview of Benzophenone (B1666685) Scaffold in Organic Chemistry Research

The benzophenone scaffold is a fundamental structure in organic chemistry, characterized by a carbonyl group connecting two phenyl rings. This diarylketone framework serves as a versatile building block in the synthesis of a wide array of organic compounds. nih.gov Its prevalence stems from its relative stability and the diverse reactions it can undergo, making it a valuable synthon for creating more complex molecules. nih.gov

In medicinal chemistry, the benzophenone motif is of significant interest as it is found in numerous naturally occurring molecules with a variety of biological activities, including anticancer, anti-inflammatory, and antiviral properties. nih.govrsc.org Furthermore, synthetic benzophenone derivatives are present in marketed drugs and are also utilized as photoinitiators in polymerization processes and as UV blockers in various applications. researchgate.netbohrium.com The synthesis of benzophenones is often achieved through methods like the Friedel-Crafts acylation, a classic electrophilic aromatic substitution reaction. vedantu.comtandfonline.comrsc.org This reaction typically involves the acylation of an aromatic ring with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst. vedantu.comresearchgate.net

Significance of Halogenated and Alkyl-Substituted Benzophenone Derivatives

The functionalization of the benzophenone core with halogen and alkyl substituents dramatically influences its physicochemical properties and biological activities. nih.govresearchgate.net The introduction of these groups allows for the fine-tuning of characteristics such as lipophilicity, electronic effects, and steric hindrance, which in turn can modulate the compound's interaction with biological targets.

Halogenated benzophenones, for instance, have demonstrated significant anti-inflammatory profiles. nih.gov The position and nature of the halogen atom on the phenyl ring can impact the molecule's activity. For example, compounds with a chloro group at the meta position have shown effective anti-inflammatory activity. nih.gov The introduction of halogens can also influence the compound's reactivity and potential for further synthetic modifications.

Alkyl-substituted benzophenones are also a subject of extensive research. researchgate.netacs.org The presence of alkyl groups can affect the molecule's conformation and its ability to bind to specific receptors. Research has shown that the number and position of methyl groups, for example, can influence the enthalpy of reaction in hydrogenation processes. researchgate.net The combination of both halogen and alkyl substituents on the benzophenone scaffold can lead to compounds with unique properties, making them interesting candidates for various research applications. google.comoregonstate.edu

Positioning of 3-Chloro-4'-n-propylbenzophenone within Contemporary Chemical Research

This compound is a specific derivative that embodies the strategic functionalization of the benzophenone scaffold. chemicalbook.com This compound features a chlorine atom at the 3-position of one phenyl ring and an n-propyl group at the 4'-position of the other. This particular arrangement of substituents makes it a valuable subject for chemical research.

The synthesis of this compound can be achieved through a Friedel-Crafts acylation reaction between 3-chlorobenzoyl chloride and n-propylbenzene. chemicalbook.com This method allows for the direct introduction of the desired substituted phenyl groups onto the central carbonyl carbon.

Interactive Data Table: Properties of this compound

PropertyValue
CAS Number 64358-13-0 chemicalbook.com
Molecular Formula C16H15ClO chemicalbook.com
Molecular Weight 258.74 g/mol chemicalbook.com
Synonyms (3-Chlorophenyl)(4-propylphenyl)methanone chemicalbook.com

Properties

IUPAC Name

(3-chlorophenyl)-(4-propylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClO/c1-2-4-12-7-9-13(10-8-12)16(18)14-5-3-6-15(17)11-14/h3,5-11H,2,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSSHSXYMACHHFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70374063
Record name 3-Chloro-4'-n-propylbenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70374063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64358-13-0
Record name 3-Chloro-4'-n-propylbenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70374063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 Chloro 4 N Propylbenzophenone

Historical and Contemporary Approaches to Benzophenone (B1666685) Synthesis

The construction of the diaryl ketone framework is a cornerstone of organic synthesis. Over the years, a variety of methods have been developed, ranging from classic electrophilic aromatic substitutions to modern transition-metal-catalyzed cross-coupling reactions.

Friedel-Crafts Acylation Strategies

The Friedel-Crafts acylation is a historical and widely utilized method for synthesizing aromatic ketones, including benzophenones. researchgate.net The reaction typically involves the electrophilic aromatic substitution of an aromatic compound with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst. researchgate.net For benzophenone synthesis, this translates to the reaction of a substituted or unsubstituted benzoyl chloride with an aromatic substrate like benzene (B151609) or its derivatives. researchgate.net

Common Lewis acid catalysts include aluminum chloride (AlCl₃), ferric chloride (FeCl₃), and zinc chloride (ZnCl₂). researchgate.net The choice of catalyst and solvent can significantly influence the reaction's efficiency and outcome. For instance, ionic liquids have been explored as dual catalyst-solvent systems, with BmimCl–FeCl₃ showing high catalytic activity. researchgate.net While effective for activated aromatic substrates, the reaction yields can be low for deactivated aromatics. capes.gov.br Trifluoromethanesulfonic acid (CF₃SO₃H) has also been used as a catalyst for acylating aromatic compounds with acyl chlorides.

Table 1: Catalysts and Conditions in Friedel-Crafts Acylation for Benzophenone Synthesis

Catalyst System Aromatic Substrate Acylating Agent Solvent Key Observation Reference
Lewis Acids (AlCl₃, FeCl₃, etc.) Benzene, Toluene Benzoyl Chloride Various Organic Solvents Standard method, requires stoichiometric catalyst. capes.gov.br capes.gov.br
BmimCl–FeCl₃ Benzene Benzoyl Chloride Ionic Liquid High catalytic activity, acts as dual catalyst-solvent. researchgate.net researchgate.net
CF₃SO₃H Benzene, Toluene, Xylene Benzoyl Chloride None Catalytic amount of acid sufficient, high yields.
LiClO₄ Activated Benzenes Acyl Anhydrides Solvent-free Smooth reaction promotion under solventless conditions. researchgate.net researchgate.net

Cross-Coupling Reactions (e.g., Suzuki, Negishi, Stille)

Modern organic synthesis heavily relies on transition-metal-catalyzed cross-coupling reactions to form carbon-carbon bonds with high efficiency and selectivity. Several of these named reactions are applicable to the synthesis of diaryl ketones.

Suzuki-Miyaura Coupling: This reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (typically a boronic acid) with an organohalide or triflate. wikipedia.org To synthesize benzophenones, an aroyl chloride can be coupled with an arylboronic acid. mdpi.com This method is valued for its mild reaction conditions, functional group tolerance, and the commercial availability and stability of many boronic acids. wikipedia.orgorganic-chemistry.org The catalytic system usually consists of a palladium source, such as Pd₂(dba)₃, and a base like K₂CO₃ in a suitable solvent. mdpi.com

Negishi Coupling: The Negishi reaction couples an organozinc compound with an organohalide or triflate, catalyzed by a nickel or palladium complex. wikipedia.org This method is particularly effective for creating diaryl ketones and is noted for its high functional group tolerance and reactivity. nih.gov Recent advancements have enabled the direct cross-coupling of primary amides with organozinc reagents, using nickel catalysis to achieve selective N-C bond cleavage and ketone formation under mild, room-temperature conditions. nih.govnih.govacs.orgacs.org

Stille Coupling: The Stille reaction creates a C-C bond by coupling an organotin compound (organostannane) with an organohalide, catalyzed by palladium. openochem.orgwikipedia.org The reaction is versatile, with few limitations on the organic groups that can be coupled. organic-chemistry.org For ketone synthesis, an acyl chloride can be reacted with an organostannane. libretexts.org A significant drawback of this method is the toxicity associated with the organotin reagents and byproducts. organic-chemistry.org

Table 2: Comparison of Cross-Coupling Reactions for Benzophenone Synthesis

Reaction Organometallic Reagent Electrophile Catalyst Key Features Reference(s)
Suzuki-Miyaura Arylboronic Acid (R-B(OH)₂) Aroyl Halide (Ar-COX) Palladium Mild conditions, stable reagents, good functional group tolerance. wikipedia.org wikipedia.orgmdpi.com
Negishi Organozinc (R-ZnX) Aroyl Halide, Amide Nickel or Palladium High functional group tolerance, can use amides as electrophiles. wikipedia.orgnih.gov wikipedia.orgnih.govnih.gov
Stille Organostannane (R-SnR'₃) Aroyl Halide (Ar-COX) Palladium Versatile, but reagents are toxic. organic-chemistry.org organic-chemistry.orgopenochem.orglibretexts.org

Oxidation of diarylmethanes

An alternative route to benzophenones is the oxidation of the methylene (B1212753) bridge in diarylmethanes. This transformation targets the benzylic C(sp³)–H bond. Traditional methods often require harsh oxidants. However, recent developments have established more efficient and environmentally benign protocols.

A notable modern approach is the metal-free direct C(sp³)–H oxidation of diarylmethanes using molecular oxygen (O₂) as the oxidant. mdpi.com This reaction is promoted by a commercially available silylamide base, such as lithium bis(trimethylsilyl)amide (LiHMDS), in a solvent like tetrahydrofuran (B95107) (THF). mdpi.comresearchgate.net The protocol is valued for its mild conditions and compatibility with various functional groups, providing good to excellent yields of the corresponding diaryl ketones. mdpi.com

Table 3: Examples of Metal-Free Oxidation of Diarylmethanes to Diaryl Ketones. mdpi.com

Substrate (Diarylmethane) Product (Diaryl Ketone) Yield
4-Benzylpyridine 4-Benzoylpyridine 85%
Diphenylmethane Benzophenone 88%
Xanthene Xanthone 91%
Fluorene Fluorenone 86%

Conditions: Substrate (0.1 mmol), LiN(SiMe₃)₂ (1.5 equiv), O₂ balloon, THF, 60 °C.

Other Specialized Synthetic Pathways

Beyond the primary methods, several other specialized pathways exist for constructing benzophenones, often designed for substrates with specific functional groups.

Fries Rearrangement: 2-Hydroxybenzophenones can be conventionally prepared via the Fries rearrangement of a phenyl ester, which involves the intramolecular acyl migration from the ester oxygen to the aromatic ring, typically catalyzed by a Lewis acid. beilstein-journals.org

Rearrangement of 2-Aryloxybenzaldehydes: Rhodium-catalyzed rearrangement of 2-aryloxybenzaldehydes has been shown to yield 2-hydroxybenzophenones. beilstein-journals.org

Oxidative Coupling: The coupling of salicylaldehydes with arylboronic acids, catalyzed by various metals like Rhodium, Copper, or Iridium, can produce 2-hydroxybenzophenones. beilstein-journals.org

Decarbonylation–Oxidation: A transition-metal-free protocol has been developed for converting 3-arylbenzofuran-2(3H)-ones into 2-hydroxybenzophenones. beilstein-journals.org

Targeted Synthesis of 3-Chloro-4'-n-propylbenzophenone

The synthesis of the specific molecule this compound requires a strategy that can regioselectively introduce a chlorine atom at the 3-position of one ring and an n-propyl group at the 4'-position of the other. The most direct and industrially scalable approach is typically the Friedel-Crafts acylation.

Two primary disconnection approaches via Friedel-Crafts acylation are plausible:

Route A: Acylation of n-propylbenzene with 3-chlorobenzoyl chloride.

Route B: Acylation of chlorobenzene (B131634) with 4-n-propylbenzoyl chloride.

In Route A, the n-propyl group is an ortho-, para-director. Therefore, the acylation of n-propylbenzene would yield a mixture of the desired 4'-acylated product and the undesired 2'-acylated isomer. Steric hindrance from the n-propyl group would likely favor the formation of the para-substituted product, this compound.

In Route B, the chlorine atom is a deactivating but ortho-, para-directing substituent. Acylation of chlorobenzene with 4-n-propylbenzoyl chloride would lead to a mixture of products, with the major product being the para-substituted isomer. This would result in 4-Chloro-4'-n-propylbenzophenone, not the desired target.

Therefore, Route A represents the more logical and direct synthetic pathway to this compound.

Regioselective Chlorination and Propylation Strategies

The final substitution pattern of the target molecule is dictated by the directing effects of the substituents during electrophilic aromatic substitution reactions.

Regioselective Propylation: The introduction of the n-propyl group onto a benzene ring is typically achieved via Friedel-Crafts alkylation. However, using 1-propyl chloride directly with a Lewis acid catalyst can lead to carbocation rearrangement, forming the more stable secondary carbocation and resulting in the isopropyl-substituted product. To ensure the formation of the n-propyl substituent, a common strategy is to first perform a Friedel-Crafts acylation with propanoyl chloride to form propiophenone. The resulting ketone can then be reduced to the n-propyl group using methods like the Clemmensen (Zn(Hg)/HCl) or Wolff-Kishner (H₂NNH₂/base) reduction. This two-step sequence reliably yields the n-propylbenzene starting material for Route A.

Regioselective Chlorination: The chlorine atom is at the meta position relative to the carbonyl bridge. The acyl group of a benzoyl chloride starting material is a strong deactivating and meta-directing group. Therefore, attempting to chlorinate benzoyl chloride would direct the incoming electrophile to the 3-position. This means that the required starting material, 3-chlorobenzoyl chloride, can be synthesized from benzoic acid. The carboxylic acid group is also meta-directing; thus, chlorination of benzoic acid would yield 3-chlorobenzoic acid, which can then be converted to the corresponding acyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. This ensures the correct regiochemistry for the chloro-substituent in the final product. google.com

Precursor Design and Selection for Optimal Yield and Purity

The synthesis of this compound is typically achieved via a Friedel-Crafts acylation. pw.livesigmaaldrich.com The selection of appropriate precursors is critical for maximizing the yield and purity of the final product. The two primary routes for precursor selection involve the reaction of an acyl chloride with an aromatic compound.

Route 1: The acylation of n-propylbenzene with 3-chlorobenzoyl chloride. Route 2: The acylation of chlorobenzene with 4-n-propylbenzoyl chloride.

Between these two options, Route 1 is generally preferred . The n-propyl group is an activating group, which increases the electron density of the benzene ring and facilitates electrophilic aromatic substitution. numberanalytics.com Conversely, the chlorine atom in chlorobenzene is a deactivating group, which makes the aromatic ring less reactive towards electrophilic attack. science-revision.co.uk Therefore, the reaction of 3-chlorobenzoyl chloride with the more reactive n-propylbenzene is expected to proceed with a higher yield and fewer side products.

The purity of the precursors is also paramount. The use of highly purified 3-chlorobenzoyl chloride and n-propylbenzene minimizes the formation of unwanted isomers and other impurities that can complicate the purification of the final product.

Optimization of Reaction Conditions

The optimization of reaction conditions is crucial for achieving high yields and selectivity in the synthesis of this compound. Key parameters that are typically optimized include the catalyst system, solvent, temperature, and pressure.

Catalyst Systems and Ligands

The Friedel-Crafts acylation is catalyzed by Lewis acids. byjus.com The choice of catalyst can significantly influence the reaction rate and selectivity. Common Lewis acid catalysts used for this type of reaction include:

Aluminum chloride (AlCl₃): A strong and widely used Lewis acid for Friedel-Crafts acylations. numberanalytics.comstudymind.co.uk It is highly effective but often required in stoichiometric amounts because it complexes with the product ketone. organic-chemistry.org

Ferric chloride (FeCl₃): A milder alternative to AlCl₃, which can be advantageous in reducing side reactions. numberanalytics.com

Zinc chloride (ZnCl₂): Another milder Lewis acid that can be used. researchgate.netcapes.gov.br

Solid acid catalysts: Heterogeneous catalysts like zeolites, clays (B1170129), and supported acids are being explored as more environmentally friendly and reusable alternatives to traditional Lewis acids. researchgate.netresearchgate.netnih.gov

The selection of the catalyst depends on the reactivity of the substrates. For the acylation of the activated n-propylbenzene, a milder Lewis acid like FeCl₃ might be sufficient and could offer better control over the reaction compared to the highly reactive AlCl₃.

CatalystRelative ActivityTypical ConditionsAdvantagesDisadvantages
Aluminum chloride (AlCl₃)HighStoichiometric amountsHigh reactivity, effective for less reactive substratesCan promote side reactions, difficult to handle (hygroscopic)
Ferric chloride (FeCl₃)ModerateCatalytic to stoichiometric amountsMilder, less prone to side reactionsMay be less effective for deactivated substrates
Zinc chloride (ZnCl₂)ModerateCatalytic to stoichiometric amountsMilder than AlCl₃Generally lower activity
ZeolitesVariableHeterogeneous, reusableEnvironmentally friendly, reusable, shape selectivityCan be deactivated by product inhibition
Solvent Effects and Reaction Media

The choice of solvent can have a significant impact on the outcome of the Friedel-Crafts acylation. stackexchange.com Solvents can influence the solubility of reactants and the catalyst, as well as the stability of the intermediates.

Non-polar solvents: Solvents like carbon disulfide (CS₂), dichloromethane (B109758) (CH₂Cl₂), and 1,2-dichloroethane (B1671644) are commonly used. stackexchange.comnih.gov They are generally good at dissolving the organic reactants. In some cases, non-polar solvents can favor the formation of the kinetic product. stackexchange.com

Polar solvents: Solvents like nitrobenzene (B124822) can sometimes be used, particularly when a higher reaction temperature is required. numberanalytics.com However, they can also complex with the Lewis acid catalyst, potentially reducing its activity. The use of polar solvents can sometimes lead to the thermodynamic product. stackexchange.com

Solvent-free conditions: In some instances, the reaction can be carried out using an excess of the aromatic substrate (n-propylbenzene in this case) as the solvent. organic-chemistry.org This can be an efficient and more environmentally friendly approach.

SolventPolarityEffect on Reaction
Carbon disulfide (CS₂)Non-polarCommonly used, can favor kinetic products. stackexchange.com
Dichloromethane (CH₂Cl₂)Non-polarGood solvent for reactants, widely used. stackexchange.com
1,2-DichloroethaneNon-polarAllows for higher reaction temperatures than CH₂Cl₂. nih.gov
NitrobenzenePolarCan increase reaction rate but may lead to side reactions. numberanalytics.com
Temperature and Pressure Control

Temperature is a critical parameter in controlling the rate and selectivity of the Friedel-Crafts acylation.

Low temperatures: Reactions are often started at low temperatures (e.g., 0 °C) to control the initial exothermic reaction and are then allowed to warm to room temperature or heated to drive the reaction to completion. google.com

Elevated temperatures: Increasing the temperature generally increases the reaction rate. nih.govresearchgate.net However, it can also lead to an increase in side products, such as polysubstitution or isomerization. For instance, in some Friedel-Crafts reactions, higher temperatures favor the formation of the thermodynamically more stable meta-isomer, whereas lower temperatures might favor the ortho- and para-isomers. nih.gov The optimal temperature for the synthesis of this compound would need to be determined experimentally to balance reaction rate and selectivity.

The reaction is typically carried out at atmospheric pressure.

Mechanistic Insights into this compound Formation

Reaction Pathway Elucidation

The formation of this compound proceeds via the well-established mechanism of electrophilic aromatic substitution, specifically a Friedel-Crafts acylation. sigmaaldrich.combyjus.comsaskoer.ca The reaction pathway can be broken down into the following key steps:

Formation of the Acylium Ion: The Lewis acid catalyst (e.g., AlCl₃) reacts with the acyl chloride (3-chlorobenzoyl chloride) to form a highly electrophilic acylium ion. This ion is resonance-stabilized. sigmaaldrich.comscience-revision.co.uksaskoer.ca

Electrophilic Attack: The electron-rich aromatic ring of n-propylbenzene acts as a nucleophile and attacks the electrophilic carbon of the acylium ion. This step results in the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion, with the temporary loss of aromaticity in the ring. byjus.commt.com The n-propyl group, being an ortho-, para-director, will direct the incoming acyl group primarily to the para position due to steric hindrance at the ortho positions.

Deprotonation and Regeneration of Aromaticity: A weak base, such as the [AlCl₄]⁻ complex formed in the first step, removes a proton from the carbon atom bearing the new acyl group. mt.com This step restores the aromaticity of the benzene ring and regenerates the Lewis acid catalyst, although in practice the catalyst often remains complexed to the product ketone. organic-chemistry.org

This reaction is generally irreversible and, unlike Friedel-Crafts alkylation, the acylium ion does not undergo rearrangement. mt.com The deactivating nature of the resulting ketone group prevents further acylation of the same ring. science-revision.co.ukorganic-chemistry.org

Transition State Analysis in Key Synthetic Steps

The key steps in the Friedel-Crafts acylation mechanism are:

Formation of the Acylium Ion: The reaction initiates with the interaction between the acylating agent (3-chlorobenzoyl chloride) and the Lewis acid catalyst (AlCl₃). The Lewis acid coordinates to the chlorine atom of the acyl chloride, which polarizes the carbon-chlorine bond and facilitates its cleavage. This results in the formation of a highly reactive electrophile known as the acylium ion ([CH₃CH₂CH₂C₆H₄CO]⁺), along with the tetrachloroaluminate anion ([AlCl₄]⁻). The acylium ion is resonance-stabilized, which prevents the carbocation rearrangements that are often problematic in Friedel-Crafts alkylations. mt.comyoutube.com

Electrophilic Attack and Formation of the Sigma Complex (Arenium Ion): The electron-rich π-system of the n-propylbenzene ring acts as a nucleophile, attacking the electrophilic acylium ion. This attack disrupts the aromaticity of the ring and forms a carbocation intermediate known as the sigma complex or arenium ion. This intermediate is resonance-stabilized, with the positive charge delocalized over three carbon atoms of the ring.

The transition state for this step is of paramount importance as it determines the regioselectivity of the substitution. The n-propyl group is an ortho-, para-directing activator. The attack can occur at the ortho, meta, or para positions relative to the n-propyl group. The stability of the resulting sigma complex dictates the preferred position of acylation.

Para-attack: Substitution at the para-position is sterically favored and results in a more stable sigma complex. The positive charge can be delocalized onto the carbon atom bearing the n-propyl group, which provides additional stabilization through hyperconjugation and inductive effects.

Ortho-attack: While electronically favorable, ortho-substitution is often sterically hindered by the n-propyl group, leading to a higher energy transition state compared to para-substitution.

Meta-attack: Attack at the meta-position results in a less stable sigma complex as the positive charge cannot be directly delocalized onto the alkyl-substituted carbon.

Computational studies on similar electrophilic aromatic substitution reactions confirm that the prediction of the major product is often based on calculating the relative stabilities of these sigma-complex intermediates using methods like density functional theory (DFT). nih.govdiva-portal.org For Friedel-Crafts acylations, these computational models can qualitatively predict the dominant isomer. nih.govdiva-portal.org

Deprotonation and Restoration of Aromaticity: In the final step, a weak base, typically the [AlCl₄]⁻ anion, abstracts a proton from the carbon atom of the sigma complex that bears the new acyl group. This step regenerates the aromatic ring, yielding the final product, this compound, and regenerating the Lewis acid catalyst. libretexts.org

StepReactantsIntermediate/Transition StateProduct of Step
1 3-Chlorobenzoyl chloride + AlCl₃Lewis acid-base complexAcylium ion + [AlCl₄]⁻
2 n-Propylbenzene + Acylium ionSigma Complex (Arenium Ion)Substituted Arenium Ion
3 Substituted Arenium Ion + [AlCl₄]⁻Deprotonation Transition StateThis compound + HCl + AlCl₃

This table outlines the principal stages in the Friedel-Crafts acylation synthesis of this compound.

Kinetic and Thermodynamic Considerations

Kinetic Considerations: The rate-determining step of the Friedel-Crafts acylation is typically the formation of the sigma complex. nih.gov The activation energy for this step is influenced by several factors:

Reactivity of the Substrate: The n-propyl group on the benzene ring is an activating group, meaning it increases the electron density of the ring through inductive effects and hyperconjugation. This makes n-propylbenzene more nucleophilic and thus more reactive towards electrophilic attack than unsubstituted benzene, leading to a faster reaction rate.

Strength of the Electrophile: The formation and stability of the acylium ion are critical. The choice of Lewis acid catalyst plays a significant role here. Stronger Lewis acids like AlCl₃ are highly effective at generating the acylium ion, thereby increasing the reaction rate.

Solvent Effects: The choice of solvent can influence reaction rates by stabilizing or destabilizing the transition states and intermediates.

Kinetic control of the reaction favors the formation of the product that is formed fastest, which corresponds to the reaction pathway with the lowest activation energy. For the acylation of n-propylbenzene, para-substitution is generally favored kinetically due to a combination of electronic stabilization and lower steric hindrance compared to the ortho position. youtube.com

Product Stability: The formation of the carbon-carbon bond and the regeneration of the stable aromatic system are strong thermodynamic driving forces for the reaction.

Irreversibility: Unlike Friedel-Crafts alkylation, which can be reversible, acylation is generally irreversible. This is because the product, an aryl ketone, is an electron-withdrawing group that deactivates the aromatic ring. youtube.com This deactivation makes the product less reactive than the starting material, preventing further acylation (polyacylation). This is a significant thermodynamic advantage, leading to mono-substituted products with high selectivity. mt.com

Catalyst Complexation: The ketone product forms a stable complex with the Lewis acid catalyst (e.g., AlCl₃). youtube.com This complexation is thermodynamically favorable and requires a stoichiometric amount, or even a slight excess, of the catalyst for the reaction to go to completion. The reaction is typically followed by an aqueous workup to hydrolyze this complex and isolate the final ketone product. youtube.com

ParameterKinetic AspectThermodynamic Aspect
Controlling Factor Activation Energy (Ea)Gibbs Free Energy (ΔG)
Product Formation Favors the fastest-formed product (para-isomer)Favors the most stable product
Reversibility Generally considered irreversibleProduct deactivation prevents reversal and polyacylation
Catalyst Role Generates the electrophile to lower EaForms a stable complex with the product, driving the reaction forward
Reaction Conditions Lower temperatures can enhance regioselectivityThe overall reaction is exothermic (negative ΔH)

This table compares the kinetic and thermodynamic factors influencing the synthesis of this compound.

Advanced Spectroscopic and Structural Characterization of 3 Chloro 4 N Propylbenzophenone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a paramount tool for the detailed structural determination of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides a precise map of the carbon and hydrogen framework.

¹H NMR Chemical Shift and Coupling Analysis

The ¹H NMR spectrum of 3-Chloro-4'-n-propylbenzophenone is predicted to exhibit a series of distinct signals corresponding to the aromatic and aliphatic protons. The aromatic region, typically observed between 7.0 and 8.0 ppm, will show complex splitting patterns due to the spin-spin coupling between adjacent protons on the two benzene (B151609) rings.

The protons on the 4'-n-propyl-substituted ring are expected to appear as two distinct sets of doublets, characteristic of a para-substituted benzene ring. The protons ortho to the n-propyl group (H-2' and H-6') would likely resonate at a slightly different chemical shift than the protons meta to the n-propyl group (H-3' and H-5').

The protons on the 3-chloro-substituted ring will present a more complex pattern due to the asymmetrical substitution. The proton ortho to the carbonyl group and meta to the chlorine (H-2) is expected to be the most deshielded. The remaining aromatic protons (H-4, H-5, and H-6) will exhibit a complex splitting pattern based on their respective ortho, meta, and para coupling constants.

The aliphatic protons of the n-propyl group will appear in the upfield region of the spectrum. The benzylic methylene (B1212753) protons (-CH₂-) will be a triplet, coupled to the adjacent methylene group. The middle methylene protons (-CH₂-) will appear as a sextet, coupled to the neighboring methyl and methylene protons. The terminal methyl protons (-CH₃) will present as a triplet, coupled to the adjacent methylene group.

Predicted ¹H NMR Data for this compound:

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-27.8 - 7.9d~2
H-67.7 - 7.8dd~8, ~2
H-57.5 - 7.6t~8
H-47.4 - 7.5d~8
H-2', H-6'7.7 - 7.8d~8
H-3', H-5'7.2 - 7.3d~8
-CH₂- (benzylic)2.6 - 2.7t~7.5
-CH₂- (middle)1.6 - 1.7sextet~7.5
-CH₃ (terminal)0.9 - 1.0t~7.5

¹³C NMR Spectral Interpretation

The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. For this compound, a total of 16 distinct carbon signals are expected. The carbonyl carbon (C=O) is the most deshielded and will appear at the lowest field, typically in the range of 195-197 ppm.

The aromatic carbons will resonate in the region of 125-140 ppm. The chemical shifts of these carbons are influenced by the electron-withdrawing effect of the carbonyl and chloro groups and the electron-donating effect of the n-propyl group. The carbon bearing the chlorine atom (C-3) and the carbons ipso to the carbonyl group (C-1 and C-1') will have characteristic chemical shifts.

The aliphatic carbons of the n-propyl group will appear at higher field strengths. The benzylic carbon will be the most deshielded of the three, followed by the middle methylene carbon, and finally the terminal methyl carbon.

Predicted ¹³C NMR Data for this compound:

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O195 - 197
Aromatic C125 - 145
-CH₂- (benzylic)~38
-CH₂- (middle)~24
-CH₃ (terminal)~14

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC)

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum will reveal the coupling relationships between protons. Cross-peaks will be observed between adjacent protons, confirming the connectivity within the aromatic spin systems and the n-propyl chain. For instance, a cross-peak between the benzylic methylene triplet and the middle methylene sextet will confirm their adjacency.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. Each cross-peak in the HMQC or HSQC spectrum will link a proton signal to the signal of the carbon it is attached to, allowing for the direct assignment of the protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals long-range (typically 2-3 bond) correlations between protons and carbons. columbia.edu This is crucial for identifying quaternary carbons and for connecting the different fragments of the molecule. For example, correlations from the protons on the 3-chlorophenyl ring (e.g., H-2 and H-6) to the carbonyl carbon will confirm the attachment of this ring to the ketone functionality. Similarly, correlations from the protons on the 4'-n-propylphenyl ring (e.g., H-2' and H-6') to the carbonyl carbon will establish the other connection.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and their chemical environment. spectroscopyonline.com These two techniques are often complementary.

Carbonyl Stretching Frequencies and Environmental Effects

The most prominent feature in the IR spectrum of this compound will be the strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O). For benzophenone (B1666685), this band typically appears around 1660-1670 cm⁻¹. The exact position is sensitive to the electronic effects of the substituents on the aromatic rings.

The electron-withdrawing nature of the chlorine atom on one ring will tend to slightly increase the C=O stretching frequency. Conversely, the electron-donating n-propyl group on the other ring will slightly decrease the frequency. The conjugation of the carbonyl group with both aromatic rings lowers the stretching frequency compared to a non-conjugated ketone. Therefore, the C=O stretching frequency for this compound is expected to be in the region of 1655-1675 cm⁻¹. In the Raman spectrum, the carbonyl stretch is also expected to be a strong and characteristic band.

Aromatic Ring Vibrations and Substituent Influence

The IR and Raman spectra will also display a series of bands corresponding to the vibrations of the aromatic rings. These include C-H stretching, C=C stretching, and various in-plane and out-of-plane bending vibrations.

Aromatic C-H Stretching: These vibrations typically appear in the region of 3000-3100 cm⁻¹. docbrown.info

Aromatic C=C Stretching: Several bands are expected in the 1450-1600 cm⁻¹ region, which are characteristic of the benzene ring. openstax.org The substitution pattern can influence the number and position of these bands.

Out-of-Plane C-H Bending: The pattern of absorption in the 690-900 cm⁻¹ region is often diagnostic of the substitution pattern of the benzene rings. openstax.org The 3-substituted (meta-disubstituted) pattern of the chlorophenyl ring and the 4-substituted (para-disubstituted) pattern of the n-propylphenyl ring will give rise to characteristic bands in this region. For the 1,3-disubstituted ring, bands are expected around 690-710 cm⁻¹ and 810-850 cm⁻¹. For the 1,4-disubstituted ring, a strong band is anticipated in the 810-840 cm⁻¹ range.

C-Cl Stretching: A moderate to strong absorption corresponding to the C-Cl stretching vibration is expected in the fingerprint region of the IR spectrum, typically between 700 and 800 cm⁻¹.

The Raman spectrum will also show characteristic bands for the aromatic ring vibrations, often complementing the information obtained from the IR spectrum. For instance, the symmetric ring breathing mode, which is often weak in the IR spectrum, can be a strong band in the Raman spectrum.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and structural features of organic compounds. Through ionization and subsequent analysis of fragment ions, a wealth of information can be obtained.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z), allowing for the determination of the elemental composition of a molecule. For this compound (C₁₆H₁₅ClO), the exact mass can be calculated based on the most abundant isotopes of its constituent atoms (¹²C, ¹H, ³⁵Cl, ¹⁶O).

The theoretical monoisotopic mass of the molecular ion [M]⁺ is a critical piece of data. In a hypothetical analysis, the measured m/z value from an HRMS instrument would be compared against this theoretical value to confirm the elemental formula. Adducts, such as [M+H]⁺ or [M+Na]⁺, are also commonly observed and their high-resolution measurement further corroborates the compound's identity.

Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound

Ion SpeciesPredicted m/z
[M]⁺258.0811
[M+H]⁺259.0889
[M+Na]⁺281.0708

Note: The data in this table is predicted and for illustrative purposes, based on the chemical formula C₁₆H₁₅ClO.

Fragmentation Pathways and Structural Assignment

In mass spectrometry, the molecular ion of this compound is expected to undergo characteristic fragmentation upon electron impact (EI) or collision-induced dissociation (CID). The fragmentation pattern provides a virtual roadmap of the molecule's structure. Key bond cleavages are anticipated around the central carbonyl group, which is a common fragmentation site for benzophenones.

The primary fragmentation pathways would likely involve:

Alpha-cleavage: The bonds adjacent to the carbonyl group are susceptible to cleavage. This could result in the formation of a benzoyl cation. Specifically, cleavage could yield the 3-chlorobenzoyl cation (m/z 139) or the 4'-n-propylbenzoyl cation (m/z 147). The relative abundance of these fragments would provide insight into the relative stability of these charged species.

Loss of the n-propyl group: Fragmentation can occur within the n-propyl side chain. A common fragmentation is the loss of an ethyl radical (•C₂H₅) via a McLafferty-type rearrangement, if a gamma-hydrogen is available, or through direct cleavage, leading to a fragment ion.

Aromatic ring fragmentation: Further fragmentation of the benzoyl cations can occur, leading to the loss of carbon monoxide (CO), a characteristic fragmentation of acylium ions. For instance, the 3-chlorobenzoyl cation (m/z 139) could lose CO to form the 3-chlorophenyl cation (m/z 111).

Table 2: Plausible Mass Spectrometry Fragments for this compound

Fragment Ion (Structure)Proposed m/zDescription
[C₁₆H₁₅ClO]⁺258Molecular Ion
[C₇H₄ClO]⁺1393-Chlorobenzoyl cation
[C₁₀H₁₁O]⁺1474'-n-Propylbenzoyl cation
[C₆H₄Cl]⁺1113-Chlorophenyl cation
[C₉H₁₁]⁺1194-n-Propylphenyl cation

Note: This table represents a hypothetical fragmentation pattern based on established principles of mass spectrometry for similar chemical structures.

X-ray Crystallography for Solid-State Structure Determination

Crystal Packing and Intermolecular Interactions

The arrangement of molecules within a crystal, known as crystal packing, is governed by a variety of non-covalent intermolecular interactions. For this compound, which lacks strong hydrogen bond donors, the crystal packing would likely be dominated by van der Waals forces and potentially weak C-H···O and C-H···Cl hydrogen bonds.

The presence of the chlorine atom and the carbonyl group introduces polarity into the molecule, which would influence the packing arrangement. Molecules would likely arrange themselves to optimize these weaker interactions, potentially forming herringbone or layered structures. The specific packing motif would aim to maximize attractive forces while minimizing steric repulsion between the bulky phenyl rings and the n-propyl chain.

Conformational Analysis in the Crystalline State

The conformation of the this compound molecule in the crystalline state is of significant interest. A key feature of benzophenones is the torsional or dihedral angles between the central carbonyl group and the two flanking phenyl rings. Due to steric hindrance between the ortho-hydrogens of the two rings, they are typically not coplanar with the carbonyl group.

In the solid state, the molecule would adopt a specific, low-energy conformation. The dihedral angles are a result of a balance between the conjugative effects that favor planarity and the steric repulsion that disfavors it. The n-propyl group, with its own conformational flexibility, would also adopt a preferred orientation within the crystal lattice. The specific values for these dihedral angles would be determined from the crystallographic data.

Table 3: Hypothetical Crystallographic Parameters for this compound

ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
Dihedral Angle (Ring 1 - Carbonyl)~30°
Dihedral Angle (Ring 2 - Carbonyl)~45°
Key Intermolecular InteractionC-H···O

Note: This table provides hypothetical crystallographic data for illustrative purposes, as no published crystal structure for this specific compound is currently available.

Reactivity and Reaction Pathways of 3 Chloro 4 N Propylbenzophenone

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (SEAr) on the benzophenone (B1666685) core is influenced by the directing effects of the existing substituents. The two aromatic rings present different electronic environments. The ring bearing the chloro group is deactivated towards electrophilic attack due to the electron-withdrawing nature of both the chlorine atom and the carbonyl group. Conversely, the ring with the n-propyl group is activated, with the alkyl group directing incoming electrophiles to the ortho and para positions.

Directed Ortho Metalation (DoM) Strategies

Directed ortho metalation (DoM) is a powerful synthetic strategy that utilizes a directing metalation group (DMG) to achieve regioselective deprotonation and subsequent functionalization of an aromatic ring. wikipedia.orgbaranlab.orguwindsor.caorganic-chemistry.orgharvard.edu In the case of 3-chloro-4'-n-propylbenzophenone, the carbonyl group can act as a DMG, although it is considered a weaker directing group compared to others like amides or sulfonamides.

The chlorine atom at the 3-position and the n-propyl group at the 4'-position influence the regioselectivity of metalation. The carbonyl group can direct lithiation to the ortho positions on either ring. On the chloro-substituted ring, the most acidic proton is expected to be at the C2 position, ortho to both the carbonyl and the chloro group. On the n-propyl-substituted ring, lithiation would be directed to the C3' and C5' positions, ortho to the carbonyl group. Competition between these sites would depend on the specific reaction conditions and the strength of the organolithium base used.

Table 1: Potential Products of Directed Ortho Metalation of this compound followed by Electrophilic Quench

Lithiation PositionElectrophile (E+)Product
C2CH₃I2-Methyl-3-chloro-4'-n-propylbenzophenone
C2CO₂2-Carboxy-3-chloro-4'-n-propylbenzophenone
C3'/C5'(CH₃)₃SiCl3'-Trimethylsilyl-3-chloro-4'-n-propylbenzophenone
C3'/C5'DMF3'-Formyl-3-chloro-4'-n-propylbenzophenone

It is important to note that the presence of the halogen can lead to side reactions, such as halogen-metal exchange.

Halogen Exchange Reactions

The chlorine atom of this compound can be replaced by other halogens, such as fluorine or iodine, through metal-catalyzed halogen exchange reactions. rsc.orgucl.ac.uknih.govorganic-chemistry.org These transformations are valuable for modifying the electronic and steric properties of the molecule.

Halogen Exchange to Fluorine (Halex Reaction): The conversion of an aryl chloride to an aryl fluoride (B91410), often termed a Halex reaction, typically requires a fluoride salt like potassium fluoride and is often facilitated by a phase-transfer catalyst or conducted in a high-boiling polar aprotic solvent. nih.gov For less activated aryl chlorides, more stringent conditions or specialized catalytic systems, such as those employing copper or palladium, may be necessary. snmjournals.org

Halogen Exchange to Iodine: The exchange of chlorine for iodine can be achieved using an iodide source, such as sodium iodide or potassium iodide. These reactions are often catalyzed by copper(I) salts in the presence of a ligand, such as a diamine. organic-chemistry.org Nickel catalysts have also been shown to be effective for this transformation. thieme-connect.com The Finkelstein reaction, while classic for alkyl halides, is generally less efficient for non-activated aryl chlorides but can be driven to completion under specific catalytic conditions. nih.gov

Table 2: Representative Conditions for Halogen Exchange Reactions

TransformationReagents and ConditionsProduct
Chloro to FluoroKF, 18-crown-6, DMSO, 150 °C3-Fluoro-4'-n-propylbenzophenone
Chloro to IodoNaI, CuI, N,N'-dimethylethylenediamine, dioxane, 110 °C3-Iodo-4'-n-propylbenzophenone

Nucleophilic Additions to the Carbonyl Group

The carbonyl group of this compound is susceptible to attack by nucleophiles, a characteristic reaction of ketones. This reactivity allows for the synthesis of a variety of derivatives, most notably tertiary alcohols.

Grignard and Organolithium Reagent Additions

Grignard reagents (RMgX) and organolithium reagents (RLi) are potent carbon-based nucleophiles that readily add to the carbonyl carbon of benzophenones to form tertiary alcohols upon acidic workup. umkc.eduorganic-chemistry.orglibretexts.orgyoutube.commasterorganicchemistry.com The reaction proceeds via a nucleophilic addition mechanism, where the organometallic reagent attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate which is then protonated. youtube.commasterorganicchemistry.com

The choice of the organometallic reagent allows for the introduction of a wide range of alkyl, aryl, or vinyl groups. For example, reaction with methylmagnesium bromide would yield 1-(3-chlorophenyl)-1-(4-n-propylphenyl)ethanol, while reaction with phenyllithium (B1222949) would produce (3-chlorophenyl)(4-n-propylphenyl)(phenyl)methanol.

Table 3: Examples of Nucleophilic Addition of Organometallic Reagents

Organometallic ReagentProduct after Acidic Workup
Methylmagnesium bromide (CH₃MgBr)1-(3-chlorophenyl)-1-(4-n-propylphenyl)ethanol
Phenyllithium (C₆H₅Li)(3-chlorophenyl)(4-n-propylphenyl)(phenyl)methanol
Ethylmagnesium chloride (CH₃CH₂MgCl)1-(3-chlorophenyl)-1-(4-n-propylphenyl)propan-1-ol

Hydride Reductions and Alcohol Formation

The carbonyl group of this compound can be reduced to a secondary alcohol, (3-chlorophenyl)(4-n-propylphenyl)methanol, using hydride reducing agents. Common reagents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). chegg.comzenodo.orgyoutube.comyoutube.comrsc.orgkhanacademy.org

Sodium borohydride is a milder reducing agent and is typically used in protic solvents like methanol (B129727) or ethanol (B145695). chegg.comyoutube.comrsc.org It selectively reduces aldehydes and ketones. Lithium aluminum hydride is a much stronger reducing agent and must be used in anhydrous aprotic solvents like diethyl ether or tetrahydrofuran (B95107), followed by a separate aqueous workup step. khanacademy.org

Table 4: Conditions for Hydride Reduction

Reducing AgentSolventWorkupProduct
Sodium Borohydride (NaBH₄)Methanol-(3-chlorophenyl)(4-n-propylphenyl)methanol
Lithium Aluminum Hydride (LiAlH₄)Diethyl etherAqueous acid(3-chlorophenyl)(4-n-propylphenyl)methanol

Photochemical Reactions and Excited State Chemistry

Benzophenone and its derivatives are well-known for their rich photochemical reactivity, which proceeds through the excited triplet state. wikipedia.org Upon absorption of UV light, this compound is expected to undergo efficient intersystem crossing from the initially formed singlet excited state (S₁) to the triplet excited state (T₁). wikipedia.org The presence of the chlorine atom can influence the photophysical properties, including the lifetime and reactivity of the triplet state. chemicalbook.com

The triplet state of benzophenones behaves as a diradical and can participate in several photochemical reactions. A common reaction is hydrogen abstraction from a suitable hydrogen-donating solvent (like isopropanol) or another molecule to form a ketyl radical. wikipedia.org The photoreduction of benzophenones in the presence of a hydrogen donor leads to the formation of benzopinacols. Studies on 4-alkyl substituted benzophenones have shown that the nature of the alkyl group can affect the efficiency of photoreduction. acs.org

Furthermore, the excited state can engage in energy transfer processes to other molecules with lower triplet energies. The substitution pattern on the benzophenone core can modulate the energy of the triplet state and its photochemical behavior. acs.orgnih.govnih.gov The chloro substituent on the 3-position is known to influence the reactivity of the triplet state of benzophenone derivatives. chemicalbook.com

Table 5: Potential Photochemical Reactions of this compound

Reaction TypeReactant/SolventProduct(s)
PhotoreductionIsopropanol (B130326)(3-chlorophenyl)(4-n-propylphenyl)methanol and acetone
Photodimerization-1,1,2,2-tetrakis(3-chloro-4'-n-propylphenyl)ethane-1,2-diol
Energy TransferSuitable acceptorGround state this compound and excited state acceptor

Photoreduction Mechanisms

Upon absorption of UV light, this compound is excited from its ground state (S₀) to a singlet excited state (S₁), which then rapidly undergoes intersystem crossing (ISC) to a more stable triplet excited state (T₁). This triplet state is responsible for the majority of the photochemical reactivity of benzophenones.

The photoreduction of the carbonyl group in this compound can proceed via several mechanisms, primarily dependent on the nature of the hydrogen donor present in the reaction medium.

Hydrogen Abstraction: In the presence of a suitable hydrogen donor (R-H), the triplet-state benzophenone can abstract a hydrogen atom to form a ketyl radical. This is a common pathway in solvents like isopropanol or toluene. The resulting ketyl radical can then undergo dimerization to form a pinacol (B44631) or react further depending on the reaction conditions.

Electron Transfer-Proton Transfer: In the presence of an electron donor, the excited benzophenone can be reduced via an initial electron transfer to form a radical anion. Subsequent protonation then yields the ketyl radical. This mechanism is favored with amine donors.

The presence of the electron-withdrawing chlorine atom at the 3-position is expected to increase the reduction potential of the benzophenone core, potentially facilitating these photoreduction processes.

Photoinduced Cycloadditions

One of the most well-known reactions of excited-state benzophenones is the [2+2] photocycloaddition with alkenes, known as the Paternò-Büchi reaction, to form oxetanes. nih.gov The reaction proceeds via the triplet excited state of the benzophenone, which adds to the ground-state alkene.

For this compound, the reaction with an alkene would be initiated by the excitation of the benzophenone moiety, followed by the formation of a 1,4-diradical intermediate upon interaction with the alkene. Subsequent ring closure of this diradical yields the oxetane (B1205548) product. The regioselectivity and stereoselectivity of the cycloaddition are influenced by the stability of the diradical intermediate, which in turn is affected by the substituents on both the benzophenone and the alkene. While direct studies on this compound are not prevalent, research on similar systems involving benzophenone and unsaturated lipids has demonstrated the feasibility of such cycloadditions under visible light, suggesting a broad scope for these reactions. nih.gov

Oxidative and Reductive Transformations of the Benzophenone Core

Beyond photochemical reactions, the benzophenone core of this compound can undergo chemical oxidation and reduction.

Oxidation: While the benzophenone core is relatively resistant to oxidation, strong oxidizing agents can lead to cleavage of the aromatic rings. More controlled oxidation might be achievable under specific conditions, potentially leading to the formation of phenolic or quinone-like structures, although such transformations are not commonly employed for simple benzophenones. Studies on related chlorophenols have shown that oxidation with reagents like manganese oxides can lead to coupling products and quinones. researchgate.net

Reduction: The carbonyl group of the benzophenone can be reduced to a secondary alcohol (diphenylmethanol derivative) using various reducing agents.

Table 1: Common Reducing Agents for Benzophenone Core Reduction

ReagentProductTypical Conditions
Sodium borohydride (NaBH₄)(3-chlorophenyl)(4'-n-propylphenyl)methanolMethanol or Ethanol, Room Temperature
Lithium aluminum hydride (LiAlH₄)(3-chlorophenyl)(4'-n-propylphenyl)methanolAnhydrous ether or THF, 0 °C to Room Temperature
Catalytic Hydrogenation (H₂/Pd-C)(3-chlorophenyl)(4'-n-propylphenyl)methanolEthanol or Ethyl Acetate, H₂ pressure

Complete reduction of the carbonyl group to a methylene (B1212753) group (a CH₂ group) can be achieved through methods like the Wolff-Kishner or Clemmensen reduction, yielding 1-chloro-3-((4'-n-propylphenyl)methyl)benzene.

Derivatization Strategies Utilizing this compound as a Precursor

The functional groups present in this compound offer several handles for further chemical modification, allowing it to serve as a versatile precursor for more complex molecules.

Modifications of the Chlorine Moiety

The chlorine atom on the benzophenone core is a key site for derivatization, primarily through nucleophilic aromatic substitution (SNAr) or metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr): The chlorine atom can be replaced by strong nucleophiles. The reactivity in SNAr reactions is enhanced by the electron-withdrawing nature of the adjacent carbonyl group. Potential nucleophiles include alkoxides, thiolates, and amines.

Cross-Coupling Reactions: The chloro-substituent is an excellent handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Table 2: Potential Cross-Coupling Reactions at the Chlorine Position

Reaction NameCoupling PartnerProduct Type
Suzuki CouplingOrganoboron Reagent (e.g., boronic acid)Biaryl derivative
Buchwald-Hartwig AminationAmineN-Aryl derivative
Sonogashira CouplingTerminal AlkyneAryl-alkyne derivative
Heck CouplingAlkeneAryl-alkene derivative

These reactions would yield a wide array of derivatives where the chlorine atom is replaced by an aryl, amino, alkynyl, or vinyl group, respectively.

Functionalization of the Propyl Chain

The n-propyl group on the other aromatic ring provides another site for chemical modification, primarily through reactions involving the aliphatic C-H bonds.

Benzylic Functionalization: The methylene group adjacent to the aromatic ring (the benzylic position) is the most reactive site on the propyl chain. Free-radical halogenation (e.g., with N-bromosuccinimide) can introduce a bromine atom at this position, which can then be substituted by various nucleophiles to introduce a range of functional groups (e.g., -OH, -CN, -N₃).

Oxidation: Oxidation of the propyl group can also occur. Strong oxidizing agents like potassium permanganate (B83412) or chromic acid can oxidize the propyl group to a carboxylic acid, transforming the 4'-n-propyl group into a 4'-carboxy group. Milder oxidation conditions could potentially yield a ketone at the benzylic position.

Transformations of the Carbonyl Group

The carbonyl group (C=O) of this compound is a primary site for nucleophilic addition and reduction reactions, leading to a variety of valuable chemical transformations. These reactions allow for the synthesis of corresponding secondary alcohols, alkenes, and other derivatives.

Reduction to Secondary Alcohol:

The most common transformation of the carbonyl group in benzophenones is its reduction to a secondary alcohol. In the case of this compound, this reaction yields (3-chlorophenyl)(4-propylphenyl)methanol. This transformation can be achieved through several methods, including catalytic hydrogenation and the use of hydride reducing agents.

Catalytic Hydrogenation:

Catalytic hydrogenation involves the reaction of the ketone with hydrogen gas in the presence of a metal catalyst. While specific studies on this compound are not extensively documented, general principles from related benzophenone reductions are applicable. Commonly used catalysts include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel. The reaction is typically carried out in a solvent such as ethanol, methanol, or isopropanol under a pressurized atmosphere of hydrogen. The choice of catalyst and reaction conditions (temperature, pressure) can influence the selectivity and rate of the reaction.

Hydride Reduction:

A more common and often more convenient method for the laboratory-scale reduction of benzophenones is the use of hydride reagents. Sodium borohydride (NaBH₄) is a mild and selective reducing agent that readily converts ketones to alcohols. The reaction is typically performed in a protic solvent like methanol or ethanol at room temperature. For instance, a general procedure for the reduction of a substituted benzophenone involves dissolving the ketone in methanol, followed by the portion-wise addition of sodium borohydride. The reaction is usually complete within a few hours, and the resulting (3-chlorophenyl)(4-propylphenyl)methanol can be isolated after an acidic workup.

A similar reagent, potassium borohydride (KBH₄), can also be employed. For example, in the reduction of a related chlorophenyl ketone, KBH₄ was used in methanol at a controlled temperature to achieve a high yield of the corresponding alcohol.

ReagentSolvent(s)Typical ConditionsProduct
Sodium BorohydrideMethanolRoom temperature, 1-3 hours(3-chlorophenyl)(4-propylphenyl)methanol
Potassium BorohydrideMethanol0-20 °C, then room temperature, ~1-2 hours(3-chlorophenyl)(4-propylphenyl)methanol
H₂/Raney NiIsopropanol323-343 K, 800-2200 kPa H₂ pressure(3-chlorophenyl)(4-propylphenyl)methanol
H₂/Pd-CEthanolRoom temperature to 50 °C, 1-5 atm H₂ pressure(3-chlorophenyl)(4-propylphenyl)methanol

Table 1: Representative Conditions for the Reduction of the Carbonyl Group

Addition of Organometallic Reagents (e.g., Grignard Reaction):

The carbonyl carbon of this compound is electrophilic and can be attacked by nucleophilic organometallic reagents, such as Grignard reagents (R-MgX). This reaction results in the formation of a tertiary alcohol after an acidic workup. For example, the reaction of this compound with methylmagnesium bromide (CH₃MgBr) would yield 1-(3-chlorophenyl)-1-(4-propylphenyl)ethanol. The Grignard reaction is a powerful tool for creating new carbon-carbon bonds and introducing further complexity into the molecular structure.

Wittig Reaction:

The Wittig reaction provides a pathway to convert the carbonyl group into a carbon-carbon double bond, thus forming an alkene. organic-chemistry.orgmasterorganicchemistry.comwikipedia.orglibretexts.org This reaction involves the use of a phosphorus ylide (a Wittig reagent), which is typically prepared from a phosphonium (B103445) salt and a strong base. For this compound, reaction with a Wittig reagent like methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂) would yield 1-(3-chlorophenyl)-1-(4-propylphenyl)ethene. The stereochemistry of the resulting alkene is dependent on the nature of the ylide and the reaction conditions. wikipedia.org

Reaction TypeReagent(s)Product Type
Grignard ReactionR-MgX (e.g., CH₃MgBr, PhMgBr)Tertiary Alcohol
Wittig ReactionPh₃P=CHR (e.g., Ph₃P=CH₂)Alkene

Table 2: Other Carbonyl Transformation Reactions

Computational and Theoretical Chemistry Studies of 3 Chloro 4 N Propylbenzophenone

Electronic Structure Calculations

Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly those based on quantum mechanics, can elucidate electron distribution, molecular orbital energies, and electrostatic potential, all of which dictate the chemical and physical characteristics of the compound.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It has been successfully applied to study the ground state properties of various benzophenone (B1666685) derivatives. researchgate.netnih.gov For 3-Chloro-4'-n-propylbenzophenone, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-31G(d), can be employed to optimize the molecular geometry and predict various properties. nih.gov

A study on various substituted benzophenones demonstrated that DFT is an accurate method for optimizing their geometry. nih.gov While specific data for this compound is not available, calculations on related molecules like 3-chlorobenzophenone (B110928) provide insights. For 3-chlorobenzophenone, DFT studies have been used to investigate its triplet reactivity. chemicalbook.com

Table 1: Representative Ground State Properties of Substituted Benzophenones from DFT Calculations (Note: This table presents data for related compounds to illustrate the type of information obtained from DFT calculations, as specific data for this compound is not publicly available.)

CompoundMethod/Basis SetCalculated PropertyValue
BenzophenoneB3LYP/6-311G(d,p)Dipole Moment3.03 D
BenzophenoneB3LYP/6-311G(d,p)C=O Bond Length1.23 Å
4-aminobenzophenoneDFT/B3LYP/6-31G(d)Dipole Moment4.96 D

The data in this table is illustrative and based on general findings for benzophenone and its derivatives.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. scialert.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. longdom.org

For substituted benzophenones, the HOMO is typically distributed over the more electron-rich phenyl ring, including the electron-donating substituent, while the LUMO is often localized on the benzophenone core, including the carbonyl group and the other phenyl ring. scribd.com In the case of this compound, the HOMO would be expected to have significant contributions from the n-propyl substituted ring, while the LUMO would be influenced by the chloro-substituted ring and the carbonyl group.

The HOMO-LUMO gap is a critical parameter that can be correlated with the molecule's electronic absorption characteristics. A smaller gap generally corresponds to easier electronic excitation and absorption at longer wavelengths. scialert.net Studies on various benzophenone derivatives have shown that the nature and position of substituents significantly modulate the HOMO-LUMO gap. scribd.comacs.org

Table 2: Representative Frontier Orbital Energies and HOMO-LUMO Gaps for Substituted Benzophenones (Note: The values in this table are representative for substituted benzophenones and are intended to illustrate the concepts, as specific calculated values for this compound are not available in the cited literature.)

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
Benzophenone-6.5-1.84.7
4-aminobenzophenone-5.6-1.54.1
4,4'-dihydroxybenzophenone-5.9-1.64.3

This data is illustrative and compiled from general knowledge of benzophenone derivatives.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue represents regions of positive potential (electron-poor), which are prone to nucleophilic attack.

For this compound, the MEP surface would show a region of high negative potential around the carbonyl oxygen atom due to the lone pairs of electrons. The chloro-substituted phenyl ring would exhibit a more positive potential due to the electron-withdrawing nature of the chlorine atom. Conversely, the n-propyl substituted ring would likely show a less positive or slightly negative potential due to the electron-donating effect of the alkyl group. These features are critical for understanding intermolecular interactions.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of a molecule are key to its function and interactions. Conformational analysis and molecular dynamics simulations are powerful techniques to explore the accessible shapes and energy landscapes of molecules like this compound.

The conformation of benzophenone and its derivatives is characterized by the torsional or dihedral angles of the two phenyl rings with respect to the plane of the carbonyl group. In the solid state, these angles are influenced by crystal packing forces. In the gas and solution phases, the molecule is free to adopt its lowest energy conformation, which is a balance between steric hindrance and electronic conjugation. For benzophenone itself, the phenyl rings are twisted out of the plane of the C=O group to relieve steric repulsion between the ortho-hydrogen atoms.

For this compound, the presence of substituents will influence the preferred dihedral angles. The chlorine atom at the 3-position is not expected to cause significant steric hindrance with the other ring. The n-propyl group at the 4'-position will have its own conformational flexibility (rotations around its C-C single bonds). Computational methods can be used to determine the most stable conformations by calculating the energy as a function of these key dihedral angles. The solvent environment can also play a role in conformational preference, which can be modeled using implicit or explicit solvent models in the calculations. longdom.org

The potential energy surface (PES) of a molecule describes its energy as a function of its geometry. Exploring the PES allows for the identification of stable conformers (local minima) and the transition states that connect them. For this compound, this would involve mapping the energy as a function of the rotation of the two phenyl rings and the conformations of the n-propyl chain.

Molecular dynamics (MD) simulations can provide a more dynamic picture of the molecule's behavior over time. By simulating the motion of the atoms at a given temperature, MD can explore the conformational space and identify the most populated conformational states. researchgate.net These simulations can reveal how the molecule flexes and changes shape in different environments, providing a deeper understanding of its dynamic properties. For benzophenone-carbazole dyads, ultrafast transient absorption spectroscopy combined with theoretical calculations has been used to trace the excited-state evolution, highlighting the importance of molecular conformation on photophysical processes. researchgate.net

Spectroscopic Property Prediction

Predicting spectroscopic properties is a cornerstone of computational chemistry, offering a way to interpret experimental spectra and confirm molecular structures.

Reaction Mechanism Simulations

Understanding how a molecule reacts is fundamental to chemistry. Reaction mechanism simulations provide a molecular-level view of chemical transformations, identifying key intermediates and energy requirements.

Advanced Applications of 3 Chloro 4 N Propylbenzophenone in Materials Science and Organic Synthesis

Role as a Building Block in Polymer Chemistry

The reactivity and photochemical properties of 3-Chloro-4'-n-propylbenzophenone make it a valuable component in the synthesis and protection of polymers.

Benzophenone (B1666685) and its derivatives are well-established as effective photoinitiators for polymerization reactions. Upon exposure to ultraviolet (UV) light, these compounds can initiate the formation of polymer chains. While specific detailed studies on the photoinitiating capabilities of this compound are not extensively documented in the public domain, its structural analogy to other benzophenones suggests its potential in this role. The process generally involves the absorption of UV radiation, leading to an excited state that can abstract a hydrogen atom from a synergist molecule, thereby generating free radicals that start the polymerization cascade.

A significant application of benzophenone derivatives is in the protection of plastics and other organic materials from photodegradation. uvabsorber.com These compounds act as UV absorbers, which preferentially absorb damaging UV radiation and dissipate it as harmless heat. uvabsorber.comuvabsorber.com This action prevents the breakdown of polymer chains, which can lead to undesirable effects such as discoloration, cracking, and loss of mechanical strength. uvabsorber.com

Benzophenones are compatible with a wide range of polymers, including polyvinyl chloride (PVC), polystyrene, and polyolefins. dynasty-chem.comperformanceadditives.us The effectiveness of a UV absorber is often enhanced when used in combination with other stabilizers, such as hindered amine light stabilizers (HALS), creating a synergistic effect that provides superior protection against gloss reduction, cracking, and color change. performanceadditives.usspecialchem.com While the use of UV absorbers like benzophenones has been somewhat superseded by HALS in certain applications, they remain crucial for improving the lightfastness of some organic pigments. specialchem.com

Table 1: Applications of Benzophenone-based UV Absorbers

Application Polymer/Material Reference
Light Stabilizer Plastics, Plexiglass, Fabrics dynasty-chem.com
UV Protection PE, PVC, PP, PS, PC, PMMA dynasty-chem.com
Coating Protection Automotive finishes, Powder coatings performanceadditives.us

This table is generated based on data for benzophenone derivatives in general.

The chemical structure of this compound allows it to be used as a monomer or an intermediate in the synthesis of various polymers. The presence of a halogen atom provides a reactive site for nucleophilic substitution reactions, enabling its incorporation into polymer backbones. For instance, asymmetric bis-halogenated benzophenones have been utilized as end-capping agents in polysulfone polymerization to control molecular weight and enhance thermal stability. google.com Additionally, chlorine-containing monomers can be employed to synthesize polymers with improved fire resistance. mdpi.com The synthesis of block copolymers containing chloro-functionalized monomers has also been demonstrated through techniques like nitroxide-mediated polymerization (NMP). rsc.org

Contributions to Liquid Crystal Materials Research

The rigid and elongated nature of the benzophenone core makes it a suitable platform for the design of liquid crystalline materials. These materials exhibit phases of matter with properties intermediate between those of conventional liquids and solid crystals.

The synthesis of new liquid crystalline compounds often involves the chemical modification of a core structure to induce and control mesophase behavior. nih.gov The design of such molecules is a key aspect of developing new materials for applications like displays. mdpi.comnih.gov The synthesis of liquid crystals can involve multi-step processes to build complex molecules with specific properties. colorado.edubeilstein-journals.org For example, new benzophenone derivatives have been designed and synthesized to exhibit specific biological activities, demonstrating the versatility of this chemical scaffold. mdpi.com The synthesis of liquid crystal hybrids with nanoparticles is another area of active research, where the organic ligands direct the self-assembly of the nanoparticles into ordered structures. beilstein-journals.org

Table 2: Compound Names Mentioned

Compound Name
This compound
3,4-difluorobenzophenone
3-chloro-4-fluorobenzophenone
3-fluoro-4-chlorobenzophenone
3,4-dichlorobenzophenone
3-chloro-2-hydroxypropyl methacrylate
3,3′-dichloro-4,4′-diaminodiphenylmethane
3-chloro-4-hydroxyphenylacetic acid
N-acetyl-para-aminophenol
3-chloro-4-hydroxyacetanilide
4-chlorophenol
3,4-dichloronitrobenzene
3-chloro-4-(4′-chlorophenoxy)nitrobenzene
3-chloro-4-(4′-chlorophenoxy)aminobenzene
3,5-diiodosalicylic acid
N-[3-chloro-4-(4-chlorophenoxy)phenyl]-2-hydroxy-3,5-diiodobenzamide
4-methylbenzophenone
4-vinylbenzyl chloride
1H-carbazole
5,5-diethylpyrimidine-2,4,6(1H,3H,5H)-trione
chloroacetylchloride
4-hydroxybenzonitrile
ethylchloroacetate
hydrazine hydrate
ethyl acetoacetate
2-(2'-Hydroxy-5'-methylphenyl)benzotriazole
2,4-Dihydroxy Benzophenone
2-Hydroxy-4-Methoxy Benzophenone
2,2'-Dihydroxy-4,4'-dimethoxybenzophenone
Disodium 2,2'-dihydroxy-4,4'-dimethoxy-5,5'-disulfobenzophenone
2,4-dihydroxy-benzophenone
2,2'-dihydroxy-4,4'-dimethoxybenzophenone
2,2',4,4'-tetrahydroxybenzophenone
2-(2H-benzotriazol-2-yl)-4,6-bis(1-methyl-lphenylethyl) phenol)
2-(3,5,Di-(tert)-butyl-2-hydoxyphenyl)-5-chlorobenzotriazole
2-hydroxy-3,5-di-(ter)-amylphenyl)benzotriazole
N,N'-hexane-1,6-diylbis(3-(3,5-di-tert.-butyl-4-hydroxyphenylpropionamide)
Tris(2,4-ditert-butylphenyl) phosphite
2-Benzoyl-5-methoxy-1-phenol-4-sulfonic acid
2-Hydroxy-4-n-octoxybenzophenone
4-Dodecyloxy-2-hydroxybenzophenone
2-Hydroxy-4-(acrylyloxyethoxy) benzophenone
2,2'-Dihydroxy-4,4'-dimethoxy benzophenone-5,5'-disodium sulfonate
diethylamine
di-N-butylamine
2-aminopyridine
2-amino-4-methylpyridine
2-amino-6-methylpyridine

Utilization as a Synthetic Intermediate for Complex Organic Molecules

Benzophenone and its derivatives are versatile intermediates in organic synthesis, primarily due to the reactivity of the carbonyl group and the ability to undergo various substitution reactions on the aromatic rings.

Synthesis of Fine Chemicals

While direct synthesis of fine chemicals using this compound is not widely reported, its structure suggests potential pathways. The chloro- and n-propyl- substituents on the benzophenone framework could be strategically utilized. For instance, the n-propyl group might influence the solubility and electronic properties of resulting molecules.

The general structure of benzophenones allows them to be precursors in the synthesis of pharmaceuticals and agrochemicals. For example, the related compound 3-Chloro-4'-hydroxybenzophenone serves as an intermediate in the synthesis of Fenofibric Acid. scbt.com It is plausible that this compound could be a building block for other complex molecules, although specific examples are not readily found in current research.

Preparation of Advanced Materials

Benzophenone derivatives are known to be used in the synthesis of polymers and other advanced materials. The carbonyl group can be a site for polymerization or modification of polymer chains. While there is no specific data on this compound, other substituted benzophenones are used in applications such as photoinitiators for UV curing of coatings and inks. The chlorine atom and the n-propyl group on this compound could potentially modify the properties of such polymers, affecting their thermal stability, solubility, or optical properties.

Exploration in Photocatalysis and Photoredox Chemistry

Benzophenones are well-studied photosensitizers in photochemistry. Their ability to absorb UV light and transfer the energy to other molecules makes them useful in various photochemical reactions.

Photoreactivity in Redox Processes

The photoreactivity of benzophenones is a cornerstone of photoredox catalysis. sigmaaldrich.com Upon excitation with light, they can initiate redox reactions. While studies on 4,4'-dichlorobenzophenone (B107185) and other derivatives show their activity in solvent studies and photochemical reactions, specific research into the photoreactivity of this compound is lacking. oregonstate.edu It is reasonable to hypothesize that it would exhibit photochemical properties characteristic of the benzophenone class, potentially with altered efficiency or selectivity due to its specific substitution pattern.

Role in Energy Conversion Systems

The application of benzophenone derivatives in energy conversion systems, such as in the development of materials for solar cells, is an area of active research. beilstein-journals.org The fundamental photophysical properties of benzophenones, including their ability to undergo intersystem crossing to a long-lived triplet state, are crucial for such applications. Although no direct research connects this compound to energy conversion systems, its structural similarity to other photochemically active benzophenones suggests it could be a candidate for investigation in this field.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Routes

The classical synthesis of unsymmetrically substituted benzophenones, including 3-Chloro-4'-n-propylbenzophenone, typically relies on the Friedel-Crafts acylation. This involves the reaction of a substituted benzoyl chloride with an appropriately substituted benzene (B151609) derivative in the presence of a Lewis acid catalyst, such as aluminum chloride. For this compound, this would traditionally involve the reaction of 3-chlorobenzoyl chloride with n-propylbenzene. However, these methods often suffer from drawbacks such as the use of stoichiometric amounts of corrosive and moisture-sensitive catalysts, and the generation of significant waste streams.

Future research is poised to develop more efficient, selective, and environmentally benign synthetic strategies. Key areas of exploration include:

Catalytic Friedel-Crafts Acylation: A significant advancement would be the development of robust catalytic versions of the Friedel-Crafts acylation. Research into solid acid catalysts, such as modified clays (B1170129) and zeolites, is a promising avenue. For instance, K-10 clay-supported iron chloride (K10-Fe-AA-120) has been shown to be an effective catalyst for the synthesis of 4-chloro-4'-hydroxybenzophenone, achieving high yields under milder conditions than traditional methods. ijraset.com Applying such catalytic systems to the synthesis of this compound could lead to more sustainable and cost-effective production processes.

Iron-Mediated Synthesis: Novel synthetic routes using organoiron complexes offer a flexible approach to constructing unsymmetrically substituted and sterically hindered benzophenones. oregonstate.edugoogle.com These methods involve the reaction of η⁶-arene-η⁵-cyclopentadienyl iron complexes with various nucleophiles, providing a pathway to complex benzophenone (B1666685) structures that are difficult to access via conventional means. oregonstate.edugoogle.com Exploring such iron-mediated routes for this compound could enable the synthesis of this and related compounds with high precision and control.

One-Pot and Tandem Reactions: Designing synthetic sequences where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates can significantly improve efficiency. Future research could focus on developing one-pot procedures that combine the formation of the necessary precursors with the final acylation step, potentially using multi-catalyst systems.

A comparative overview of potential synthetic routes is presented in Table 1.

Table 1: Comparison of Potential Synthetic Routes for Substituted Benzophenones

Synthetic Method Catalyst Advantages Disadvantages Potential Yield Range
Traditional Friedel-Crafts Acylation AlCl₃ (stoichiometric) Well-established, readily available reagents. Corrosive catalyst, significant waste generation, harsh reaction conditions. 60-85%
Catalytic Friedel-Crafts Acylation Solid acids (e.g., K-10 clay-supported FeCl₃) Reusable catalyst, milder conditions, reduced waste, eco-friendly. Catalyst development and optimization required for specific substrates. Potentially >90%

| Iron-Mediated Synthesis | Organoiron complexes | High flexibility for unsymmetrical and sterically hindered products. | Multi-step process, use of stoichiometric organometallic reagents. | Fair to good, substrate-dependent |

Note: Yields are based on studies of analogous substituted benzophenones and represent potential targets for the synthesis of this compound.

Exploration of Undiscovered Reactivity Patterns

The reactivity of benzophenones is dominated by the chemistry of the carbonyl group and the two substituted aromatic rings. While the general reactivity is understood, the specific influence of the 3-chloro and 4'-n-propyl substituents on this compound presents opportunities for discovering novel reactivity.

Photochemistry and Radical Reactions: Benzophenones are well-known photosensitizers. Upon UV irradiation, the carbonyl group is excited to a triplet state, which can then abstract a hydrogen atom from a suitable donor to form a ketyl radical. google.com The specific substitution pattern of this compound will influence the energy of its excited states and the reactivity of the resulting radicals. Future research could investigate the photophysical properties of this compound, such as its triplet state energy and lifetime, and explore its use in initiating novel radical-mediated transformations. The presence of the n-propyl group could also lead to interesting intramolecular hydrogen abstraction pathways.

Carbonyl Group Transformations: The carbonyl group in benzophenones can undergo a variety of nucleophilic addition reactions. chemicalbook.comsigmaaldrich.com The electronic effects of the chloro and n-propyl substituents will modulate the electrophilicity of the carbonyl carbon. The electron-withdrawing nature of the chlorine atom is expected to increase the reactivity of the carbonyl group towards nucleophiles compared to unsubstituted benzophenone. Detailed kinetic studies of reactions with various nucleophiles could reveal subtle but significant differences in reactivity, which could be exploited for selective chemical transformations.

Directed Ortho-Metalation and C-H Activation: The substituents on the aromatic rings can be used to direct metalation at specific positions, opening up avenues for further functionalization. Research into directed ortho-metalation of the aromatic rings of this compound could lead to the synthesis of a wide range of new derivatives with potentially interesting properties.

Integration into Advanced Functional Materials

The unique combination of a rigid aromatic backbone, a photoreactive carbonyl group, and specific electronic properties conferred by its substituents makes this compound an attractive candidate for incorporation into advanced functional materials.

Photoinitiators for Polymerization: Benzophenone and its derivatives are widely used as Type II photoinitiators for the UV curing of polymers. Upon UV irradiation, they generate free radicals that can initiate the polymerization of monomers like acrylates. The specific substitution on this compound could influence its absorption spectrum, photoinitiation efficiency, and compatibility with different polymer matrices. Future research should focus on evaluating its performance as a photoinitiator, particularly for applications in coatings, adhesives, and 3D printing. The development of benzophenone-based photoinitiators with high migration stability is a key area of interest.

Building Blocks for High-Performance Polymers: The benzophenone moiety is a key structural unit in high-performance polymers such as polyetheretherketone (PEEK). These materials exhibit excellent thermal stability and mechanical properties. 4-Chloro-4'-hydroxybenzophenone is a known intermediate in the synthesis of such polymers. ijraset.com By analogy, derivatives of this compound could be explored as monomers for the synthesis of novel polymers with tailored properties. The chloro and n-propyl groups could be used to fine-tune properties like solubility, processability, and intermolecular interactions.

Supramolecular Gels and Self-Assembling Systems: Benzophenone-functionalized molecules have been shown to act as templates for the formation of supramolecular gels. These gels can be used to control the spatial resolution of polymerization. The specific structure of this compound could be exploited in the design of new gelators for advanced material applications.

Table 2: Potential Applications of Benzophenone Derivatives in Functional Materials

Application Area Role of Benzophenone Derivative Potential Advantage of this compound
UV Curing & 3D Printing Photoinitiator Modified absorption spectrum, enhanced initiation efficiency, improved solubility in monomers.
High-Performance Polymers Monomer Tailored thermal and mechanical properties, improved processability.
Biomaterial Surface Modification Photo-crosslinker Covalent immobilization of biomolecules on various substrates.

| Organic Light-Emitting Diodes (OLEDs) | Host or emitter material | Tuned electronic properties for improved device performance. |

Application in Green Chemistry Methodologies

The principles of green chemistry emphasize the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Benzophenone derivatives have emerging applications in this area.

Photocatalysis: Benzophenone can act as an effective and inexpensive photosensitizer in various photocatalytic reactions, such as [2+2] cycloadditions and thiol-ene reactions. ijraset.com It allows the use of lower-energy visible light instead of high-energy UV radiation, making the processes more energy-efficient and sustainable. ijraset.com Investigating the photocatalytic activity of this compound in organic synthesis is a promising research avenue. Its specific electronic properties may lead to enhanced catalytic efficiency or selectivity in certain reactions.

Reactions in Green Solvents: The photoreduction of benzophenone to benzopinacol (B1666686) has been successfully carried out using greener solvents like ethanol (B145695), powered by sunlight. This approach avoids the use of volatile and more toxic organic solvents. Future studies should explore the reactivity and applications of this compound in a range of environmentally benign solvents, such as water, supercritical CO₂, and bio-derived solvents.

Catalyst for Hydrogen Atom Transfer (HAT) Reactions: Photoexcited benzophenones are capable of abstracting hydrogen atoms from C-H bonds, a key step in many synthetic transformations. This reactivity can be harnessed in dual catalytic systems, for example, in combination with a nickel catalyst for the alkylation of arenes. Exploring the potential of this compound as a HAT catalyst could lead to the development of new, efficient C-H functionalization reactions.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-Chloro-4'-n-propylbenzophenone with high purity?

  • Methodological Answer : Synthesis of structurally analogous benzophenones (e.g., 3-chloro-4'-fluoropropiophenone) involves Friedel-Crafts acylation or nucleophilic substitution under controlled conditions. For example, refluxing with Lewis acid catalysts (e.g., AlCl₃) in anhydrous dichloromethane at 40–60°C improves yield and purity . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol is recommended .
  • Key Considerations : Monitor reaction progress using TLC or HPLC to avoid over-chlorination or byproduct formation. Optimize molar ratios of chloroacetyl chloride and n-propylbenzene derivatives to minimize steric hindrance from the n-propyl group .

Q. How can spectroscopic techniques (e.g., NMR, FTIR) be utilized to characterize the structural features of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.0 ppm for chloro-substituted phenyl) and n-propyl chain signals (δ 0.9–1.6 ppm for CH₃ and CH₂ groups). Coupling patterns distinguish para-substitution .
  • FTIR : Confirm carbonyl stretch (C=O at ~1680 cm⁻¹) and C-Cl absorption (~750 cm⁻¹) .
  • Mass Spectrometry : ESI-MS in positive ion mode detects [M+H]⁺ peaks (theoretical m/z ~274.7 for C₁₆H₁₅ClO) .

Q. What safety protocols are recommended for handling chlorinated benzophenone derivatives in laboratory settings?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of fine powders .
  • Spill Management : Absorb with inert materials (e.g., diatomaceous earth) and dispose as hazardous waste .
  • Exposure Limits : Adhere to PAC-1 (2.1 mg/m³) and PAC-2 (23 mg/m³) guidelines for airborne exposure .

Advanced Research Questions

Q. What role does the chlorine substituent play in the electronic properties and reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : The chlorine atom’s electron-withdrawing effect activates the phenyl ring for electrophilic substitution but may deactivate it toward nucleophilic attacks. In Suzuki-Miyaura couplings, the chloro group acts as a directing group, favoring para-substitution on the benzophenone core. Compare reactivity with fluorine- or methyl-substituted analogs to isolate electronic vs. steric effects .
  • Data Contradiction : Conflicting reports on halogen bond strength in similar compounds (e.g., 3-chloro-4'-phenylbenzophenone) suggest solvent polarity and catalyst choice (Pd vs. Ni) significantly influence outcomes .

Q. How can computational chemistry methods (e.g., DFT calculations) predict the regioselectivity of reactions involving this compound?

  • Methodological Answer :

  • DFT Modeling : Use Gaussian 09 with B3LYP/6-311+G(d,p) basis set to calculate frontier molecular orbitals (HOMO/LUMO). High HOMO density at the chloro-substituted ring predicts nucleophilic attack sites .
  • Molecular Dynamics : Simulate solvent effects (e.g., DMF vs. THF) on reaction pathways using Amber force fields .
    • Validation : Cross-reference computed activation energies (~45–60 kJ/mol) with experimental kinetic data from Arrhenius plots .

Q. What strategies resolve contradictions in reported solubility data for this compound across different solvent systems?

  • Methodological Answer :

  • Phase-Solubility Studies : Measure solubility in polar (e.g., ethanol) vs. non-polar (e.g., hexane) solvents at 25°C and 40°C. Use UV-Vis spectroscopy for quantification (λ_max ~280 nm) .
  • Hansen Solubility Parameters : Calculate HSPs (δD, δP, δH) to correlate solubility with solvent cohesion properties. For example, δD ~18 MPa¹/² for benzophenones predicts better solubility in toluene (δD ~18.2) than water .
    • Conflict Resolution : Discrepancies may arise from impurities (e.g., residual n-propylbenzene); validate purity via DSC (melting point ~85–90°C) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.